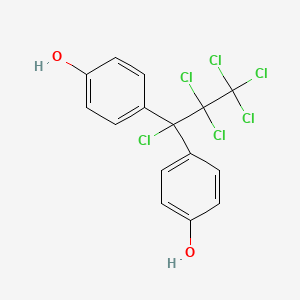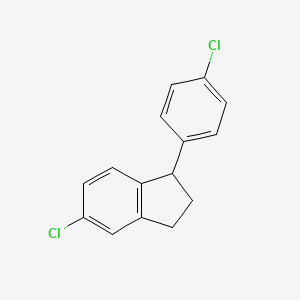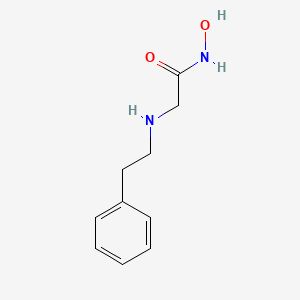
(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one is a complex organic compound that features a unique combination of a cyclohexadiene ring and a dihydropyranone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between a cyclohexa-2,5-diene derivative and a suitable dienophile. The reaction conditions typically include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Solvent: Common solvents include toluene, dichloromethane, or acetonitrile
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride may be used to enhance the reaction rate and selectivity
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon
Substitution: Alkyl halides in the presence of a base, sulfonates in polar aprotic solvents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Affecting membrane fluidity and permeability.
Generating reactive intermediates: Leading to the formation of reactive oxygen species or other bioactive molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one: can be compared with other compounds such as:
Uniqueness
Structural Features: The unique combination of the cyclohexadiene ring and dihydropyranone moiety sets this compound apart from others.
This outline provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
919299-03-9 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(5R)-5-cyclohexa-2,5-dien-1-yl-2,5-dihydropyran-6-one |
InChI |
InChI=1S/C11H12O2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h2-7,9-10H,1,8H2/t10-/m1/s1 |
Clé InChI |
KLLFSFDXBDVUKT-SNVBAGLBSA-N |
SMILES isomérique |
C1C=CC(C=C1)[C@H]2C=CCOC2=O |
SMILES canonique |
C1C=CC(C=C1)C2C=CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
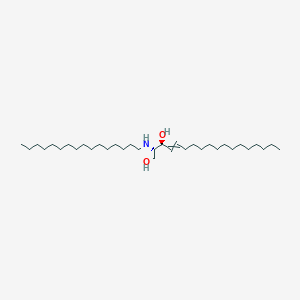
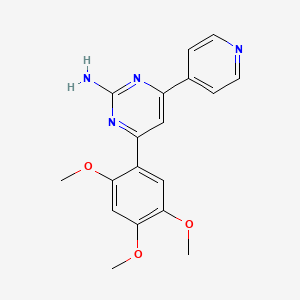
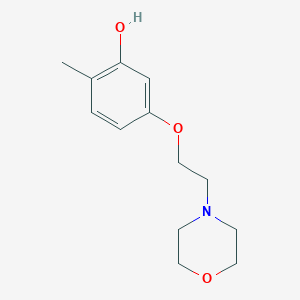
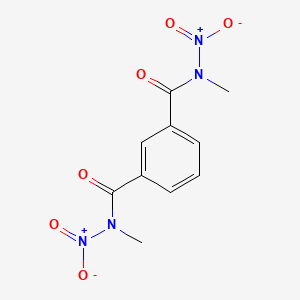



![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)
![2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14197165.png)
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
